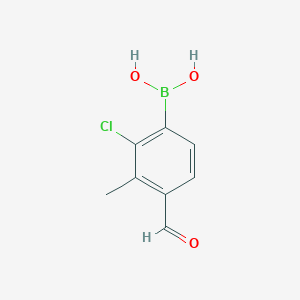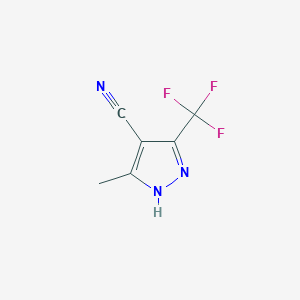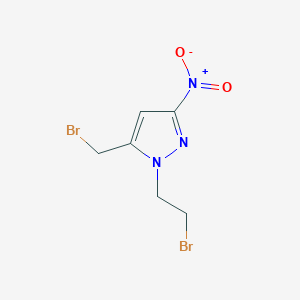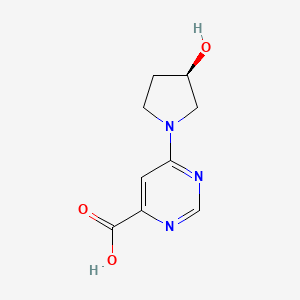
3-(2-氟-5-甲基苯氧基)-丙醇
描述
3-(2-Fluoro-5-methylphenoxy)-propan-1-ol, or FMPP, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the phenoxyalkanol family, and its unique chemical structure has made it an attractive target for a range of studies.
科学研究应用
合成和表征新化合物:使用3-(2-氟-5-甲基苯氧基)-丙醇衍生物合成了具有潜在应用价值的新化合物,例如,Acar等人(2012年)使用苯氧基衍生物合成了新的金属酞菁化合物,这对材料科学和催化至关重要,其中使用了一个苯氧基衍生物 (Acar, V. Çakır, Z. Bıyıklıoğlu, & H. Kantekin, 2012)。
荧光传感器的开发:Ye等人(2014年)利用氨基酚基化学传感器制备了一种用于铝检测的荧光化学传感器。这种传感器在环境监测和生物成像中至关重要 (Ye, S. Sun, Y. Li, L. Zhi, W. Wu, & Y. Wang, 2014)。
抗菌和抗癌性能的研究:Şenkardeş等人(2020年)的研究探讨了新型醚键连接的奥尼达唑衍生物的合成,具有潜在的抗菌和抗癌活性。这对药物化学和药物开发至关重要 (Şenkardeş, N. Kulabaş, Ö. Özakpınar, S. Kalayci, F. Şahin, I. Küçükgüzel, & Ş. Küçükgüzel, 2020)。
在代谢分析中的作用:使用异构的氟苯酚,包括3-(2-氟-5-甲基苯氧基)-丙醇,有助于理解环境微生物中苯酚转化为苯甲酸的过程。Genthner等人(1989年)的研究有助于我们理解环境生物转化过程 (Genthner, G. Townsend, & P. Chapman, 1989)。
药代动力学和代谢研究:Wu等人(2006年)研究了与3-(2-氟-5-甲基苯氧基)-丙醇相关的化合物的药代动力学和代谢,为药物开发和毒理学研究提供了关键见解 (Wu, Z. Wu, J. Yang, V. Nair, D. Miller, & J. Dalton, 2006)。
新合成方法:Mann和Weymouth-Wilson(1994年)描述了一种利用醇参与的反应合成羟甲基核苷的新方法。这种方法在有机合成和制药研究中非常重要 (Mann & A. Weymouth-Wilson, 1994)。
属性
IUPAC Name |
3-(2-fluoro-5-methylphenoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-8-3-4-9(11)10(7-8)13-6-2-5-12/h3-4,7,12H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHMWMJGAXWRIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoro-5-methylphenoxy)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B1466148.png)








![1-[4-(3-Methylbenzoyl)-1-piperazinyl]-1-ethanone](/img/structure/B1466165.png)


